molecular formula C35H34FN3O11 B13416117 Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone

Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone

Cat. No.: B13416117
M. Wt: 691.7 g/mol
InChI Key: WXBWWJLGPZGUOS-AGCXOFIMSA-N
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Description

Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone is a synthetic compound that combines the properties of fluorescein, a widely used fluorescent dye, with a peptide sequence and a fluoromethylketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone typically involves the following steps:

    Fluorescein Derivatization: Fluorescein is first modified to introduce a carbonyl group at the 6-position.

    Peptide Coupling: The modified fluorescein is then coupled with the peptide sequence Val-Ala-DL-Asp(OMe) using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).

    Fluoromethylketone Introduction: Finally, the fluoromethylketone group is introduced through a reaction with an appropriate fluorinating agent.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, automated synthesizers, and stringent purification processes to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions, leading to changes in its fluorescence properties.

    Reduction: Reduction reactions can alter the peptide sequence or the fluoromethylketone group.

    Substitution: The compound can participate in substitution reactions, particularly at the peptide or fluoromethylketone moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various nucleophiles or electrophiles depending on the desired modification.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a modified fluorescein derivative, while reduction could result in a deprotected peptide.

Scientific Research Applications

Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone has several scientific research applications:

    Chemistry: Used as a fluorescent probe in various chemical assays.

    Biology: Employed in cell imaging and tracking studies due to its fluorescent properties.

    Medicine: Potential use in diagnostic imaging and as a therapeutic agent in targeted drug delivery.

    Industry: Utilized in the development of fluorescent markers and sensors.

Mechanism of Action

The mechanism of action of Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone involves its interaction with specific molecular targets. The fluorescein moiety allows for visualization and tracking, while the peptide sequence and fluoromethylketone group may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein Isothiocyanate (FITC): Another fluorescein derivative used in similar applications.

    BODIPY Dyes: A class of fluorescent dyes with different spectral properties.

    Rhodamine Dyes: Fluorescent compounds with applications in imaging and diagnostics.

Uniqueness

Fluorescein-6-carbonyl-Val-Ala-DL-Asp(OMe)-fluoromethylketone is unique due to its combination of a fluorescent dye, peptide sequence, and fluoromethylketone group, which provides specific interactions and applications not found in other compounds.

Properties

Molecular Formula

C35H34FN3O11

Molecular Weight

691.7 g/mol

IUPAC Name

methyl 3-[[(2S)-2-[[(2S)-2-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoate

InChI

InChI=1S/C35H34FN3O11/c1-16(2)30(33(46)37-17(3)31(44)38-25(26(42)15-36)14-29(43)48-4)39-32(45)18-5-8-21-24(11-18)35(50-34(21)47)22-9-6-19(40)12-27(22)49-28-13-20(41)7-10-23(28)35/h5-13,16-17,25,30,40-41H,14-15H2,1-4H3,(H,37,46)(H,38,44)(H,39,45)/t17-,25?,30-/m0/s1

InChI Key

WXBWWJLGPZGUOS-AGCXOFIMSA-N

Isomeric SMILES

C[C@@H](C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Origin of Product

United States

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